(2E,8Z,11Z,14Z,17Z,20Z,23Z)-hexacosaheptaenoyl-CoA

VLC-PUFA biosynthesis ELOVL4 elongase photoreceptor lipidomics

(2E,8Z,11Z,14Z,17Z,20Z,23Z)-hexacosaheptaenoyl-CoA is an unsaturated fatty acyl-CoA formed by condensation of coenzyme A with (2E,8Z,11Z,14Z,17Z,20Z,23Z)-hexacosaheptaenoic acid (26:7n-3). This compound belongs to the very long-chain fatty acyl-CoA (VLCFA-CoA) class, defined as acyl-CoAs with chain length greater than C22.

Molecular Formula C47H72N7O17P3S
Molecular Weight 1132.1 g/mol
Cat. No. B15622230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E,8Z,11Z,14Z,17Z,20Z,23Z)-hexacosaheptaenoyl-CoA
Molecular FormulaC47H72N7O17P3S
Molecular Weight1132.1 g/mol
Structural Identifiers
InChIInChI=1S/C47H72N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-38(56)75-31-30-49-37(55)28-29-50-45(59)42(58)47(2,3)33-68-74(65,66)71-73(63,64)67-32-36-41(70-72(60,61)62)40(57)46(69-36)54-35-53-39-43(48)51-34-52-44(39)54/h5-6,8-9,11-12,14-15,17-18,20-21,26-27,34-36,40-42,46,57-58H,4,7,10,13,16,19,22-25,28-33H2,1-3H3,(H,49,55)(H,50,59)(H,63,64)(H,65,66)(H2,48,51,52)(H2,60,61,62)/b6-5-,9-8-,12-11-,15-14-,18-17-,21-20-,27-26+/t36-,40-,41-,42+,46-/m1/s1
InChIKeyZMHVUCWDQCOLOQ-MPZIDFMYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

(2E,8Z,11Z,14Z,17Z,20Z,23Z)-Hexacosaheptaenoyl-CoA: Procurement-Grade Overview of a C26:7 Very Long-Chain Polyunsaturated Fatty Acyl-CoA


(2E,8Z,11Z,14Z,17Z,20Z,23Z)-hexacosaheptaenoyl-CoA is an unsaturated fatty acyl-CoA formed by condensation of coenzyme A with (2E,8Z,11Z,14Z,17Z,20Z,23Z)-hexacosaheptaenoic acid (26:7n-3) [1]. This compound belongs to the very long-chain fatty acyl-CoA (VLCFA-CoA) class, defined as acyl-CoAs with chain length greater than C22 [2]. With a molecular formula of C47H72N7O17P3S and a monoisotopic mass of 1131.39 Da, it exists predominantly as the deprotonated (4-) species at physiological pH 7.3 [3]. It functions as a key biosynthetic intermediate in the elongation of polyunsaturated fatty acids (PUFAs) to ultra-long-chain PUFAs (ULC-PUFAs, ≥C26), a process mediated by the ELOVL4 elongase in photoreceptor, sperm, and brain tissues [4].

Why Generic Substitution of (2E,8Z,11Z,14Z,17Z,20Z,23Z)-Hexacosaheptaenoyl-CoA with Shorter-Chain or Differently Unsaturated Analogs Compromises Experimental Validity


Very long-chain polyunsaturated fatty acyl-CoAs (VLC-PUFA-CoAs) cannot be interchanged generically because chain length and double bond position directly determine enzyme substrate recognition, elongation fate, and membrane lipid incorporation. This C26:7-CoA occupies a unique biosynthetic position at the critical LC-PUFA/VLC-PUFA boundary (≥C26), where it serves as the obligate substrate for ELOVL4-mediated elongation to C28–C38 ULC-PUFAs; C24 or C22 analogs cannot substitute for this function [1]. Furthermore, the Δ2 trans (E) configuration distinguishes this enoyl-CoA intermediate from the free fatty acid and from saturated acyl-CoAs, making it the specific product of the enoyl-CoA reductase step in the elongation cycle and the substrate for the subsequent elongation round or lipid incorporation [2]. In vertebrate retina and sperm, the specific spectrum of VLC-PUFA chain lengths (C26–C38) and double bond numbers (4–7) is tightly regulated, and substitution with a C24:6-CoA or C22:6-CoA fails to replicate the biophysical properties of VLC-PUFA-containing phosphatidylcholines essential for photoreceptor membrane integrity [3].

Quantitative Differential Evidence for (2E,8Z,11Z,14Z,17Z,20Z,23Z)-Hexacosaheptaenoyl-CoA: Comparator-Anchored Performance Data


ELOVL4 Substrate Chain-Length Gate: C26-CoA Is the Minimum Substrate for ULC-PUFA Synthesis Beyond C28

The ELOVL4 elongase, which is required for synthesis of ultra-long-chain PUFAs (ULC-PUFAs; C28–C38), specifically utilizes C26 acyl-CoA substrates. Gain-of-function experiments demonstrated that ELOVL4 expression in cardiomyocytes and ARPE-19 cells elongated C26 precursors to C28–C38 VLC-PUFA products, whereas control cells lacking ELOVL4 produced only C22–C26 PUFA [1]. This establishes C26:7-CoA as a gatekeeper substrate: it is the shortest chain length that ELOVL4 can efficiently process, and its absence blocks all downstream ULC-PUFA production. In contrast, C24 acyl-CoAs (e.g., tetracosahexaenoyl-CoA, 24:6-CoA) are primarily substrates for ELOVL2 rather than ELOVL4, and C22:6-CoA (DHA-CoA) is predominantly channeled into direct phospholipid incorporation rather than further elongation [2].

VLC-PUFA biosynthesis ELOVL4 elongase photoreceptor lipidomics

Precursor-Dependent Elongation Efficiency: 20:5n3 (EPA)-Derived C26:7 Pathway Outperforms 22:6n3 (DHA)-Derived Routes

ELOVL4 exhibits marked substrate preference among C20–C22 PUFAs, which dictates the abundance of downstream C26 and longer VLC-PUFA species. In PC12 cells expressing ELOVL4, supplementation with 20:5n3 (EPA) resulted in more efficient elongation to VLC-PUFA than supplementation with 22:6n3 (DHA) or 20:4n6 (AA), with C34 and C36 VLC-PUFAs being the predominant products across all treatment groups [1]. Critically, 22:6n3 is not a substrate for ELOVL4-mediated elongation; instead, 22:5n3 is the preferred C22 substrate [2]. This means that (2E,8Z,11Z,14Z,17Z,20Z,23Z)-hexacosaheptaenoyl-CoA (26:7n-3) arises specifically from the EPA → 22:5n3 → 24:5n3 → 24:6n3 → 26:6n3 → 26:7n3 elongation pathway, not from direct elongation of DHA-CoA (22:6n3-CoA). This pathway exclusivity makes C26:7-CoA a specific reporter of the EPA-derived VLC-PUFA biosynthetic axis.

substrate preference EPA elongation VLC-PUFA precursor

Differential Tissue Enrichment: C26:7n-3 Is Absent from Conventional Vertebrate VLC-PUFA Reservoirs Unlike C28–C36 ULC-PUFAs

The free fatty acid counterpart, all-cis-5,8,11,14,17,20,23-hexacosaheptaenoic acid (26:7n-3), exhibits a distinctive tissue distribution pattern compared to longer VLC-PUFAs. It was identified as the major C26 PUFA component in deep-sea brittle stars from the Kuril Islands region, where it constituted the dominant very long-chain PUFA species in polar lipids [1]. In contrast, this fatty acid is notably absent from conventional vertebrate sources of methylene-interrupted VLC-PUFA, including retina, spermatozoa, and herring, where C28–C36 VLC-PUFAs predominate [2]. The roughscale sole (Clidoderma asperrimum) represents another rare source, with 26:7n-3 constituting 0.69 ± 0.34% of total fatty acids in flesh lipids [3]. This differential distribution profile makes the C26:7-CoA ester a valuable chemotaxonomic marker and a selective probe for invertebrate VLC-PUFA metabolism studies, distinct from the C28–C38 ULC-PUFA-CoAs that dominate vertebrate photoreceptor biology.

lipidomics species specificity marine natural products

Double Bond Stereochemistry at Δ2: The 2E Configuration Identifies This Compound as a Bona Fide Elongation Cycle Intermediate

The 2E (trans) double bond configuration at the Δ2 position distinguishes (2E,8Z,11Z,14Z,17Z,20Z,23Z)-hexacosaheptaenoyl-CoA from its corresponding free fatty acid (all-cis-26:7n-3) and from the saturated acyl-CoA analog (hexacosanoyl-CoA, 26:0-CoA). This 2E configuration is the hallmark of a 2,3-trans-enoyl-CoA intermediate produced by the first step of the fatty acid elongation cycle (catalyzed by 3-ketoacyl-CoA reductase) prior to the enoyl-CoA reductase (TER) reaction that reduces the 2,3 double bond [1]. In the ChEBI ontology, this compound is explicitly classified as a '2,3-trans-enoyl CoA(4-)' [2]. This structural feature dictates that the compound is specifically recognized by enoyl-CoA reductases and cannot be functionally substituted by the corresponding 2,3-saturated acyl-CoA (hexacosanoyl-CoA) or the free acid (all-cis-hexacosaheptaenoic acid) in elongation cycle reconstitution experiments.

enoyl-CoA reductase fatty acid elongation cycle stereochemistry

Retinal VLC-PUFA Molecular Species Profile: C26:7 Is a Minor Chain-Length Species in Photoreceptor Phosphatidylcholine Pools

Comprehensive HPLC-ESI-MS/MS analysis of dipolyunsaturated phosphatidylcholine (PC) molecular species in bovine and human retina revealed that the dominant VLC-PUFA-containing PC species carry fatty acids of 32 and 34 carbon atoms (C32:3, C32:4, C32:5, C32:6, C34:3, C34:4, C34:5, C34:6), with C36:5 and C36:6 detected at lower quantities [1]. C26 VLC-PUFA-containing PC species, including those with 26:7n-3, are present but represent quantitatively minor components compared to the C32–C34 species that dominate the retinal VLC-PUFA pool [1]. This means that C26:7-CoA functions primarily as a transient biosynthetic intermediate rather than a major end-product for direct phospholipid incorporation in vertebrate retina, in contrast to C32–C36 VLC-PUFA-CoAs which are the principal substrates for sn-1 acylation of phosphatidylcholine in photoreceptor outer segments.

retinal lipidomics phosphatidylcholine VLC-PUFA chain-length distribution

Optimal Research and Industrial Application Scenarios for (2E,8Z,11Z,14Z,17Z,20Z,23Z)-Hexacosaheptaenoyl-CoA Based on Verified Differential Evidence


In Vitro Reconstitution of the ELOVL4 Elongation Step for ULC-PUFA Biosynthesis Studies

C26:7-CoA is the minimal chain-length substrate accepted by ELOVL4 for elongation to C28–C38 ULC-PUFAs. In cell-free or cell-based ELOVL4 activity assays, this compound provides the authentic substrate at the C26 gate, enabling measurement of elongase kinetics and product profiling by GC-MS or LC-MS. Shorter-chain acyl-CoAs (C22–C24) cannot substitute because they are not ELOVL4 substrates, as demonstrated by gain-of-function experiments where only cells expressing ELOVL4 produced C28–C38 VLC-PUFA from C26 and longer precursors [1].

Metabolic Flux Analysis of the EPA-Derived VLC-PUFA Biosynthetic Axis

Because C26:7-CoA arises exclusively from the 20:5n3 (EPA) → 22:5n3 → 24:5n3 → 24:6n3 → 26:6n3 → 26:7n3 elongation pathway, and not from 22:6n3 (DHA), this compound serves as a pathway-selective isotopic tracer or analytical standard for distinguishing EPA- versus DHA-derived VLC-PUFA metabolism [1]. In stable isotope labeling experiments, [13C]-labeled C26:7-CoA can be used to track the fate of EPA-derived carbon through the elongation-desaturation cascade into C28–C38 ULC-PUFAs, providing mechanistic insight into ELOVL4-dependent lipid metabolism in photoreceptor cell models.

Comparative Evolutionary Lipidomics: Invertebrate vs. Vertebrate VLC-PUFA Metabolism

The free acid counterpart 26:7n-3 is a dominant VLC-PUFA in marine invertebrates (brittle stars, certain dinoflagellates, roughscale sole) but is absent from vertebrate retina, sperm, and brain VLC-PUFA pools, which instead predominantly contain C28–C36 ULC-PUFAs [1]. The CoA ester form enables direct enzymatic studies of the acyl-CoA synthetase, elongase, and acyltransferase activities in invertebrate lipid metabolism that produce this phylum-distinctive VLC-PUFA profile. This compound is uniquely suited for cross-phylum comparative biochemistry that C28–C36 CoA esters cannot address.

Validation of Enoyl-CoA Reductase Substrate Specificity in the Fatty Acid Elongation Cycle

The 2E (trans) double bond configuration of C26:7-CoA makes it an authentic substrate for the enoyl-CoA reductase (TER) step of the elongation cycle [1]. In enzymatic assays aimed at characterizing TER substrate specificity with respect to chain length and degree of unsaturation, this compound provides a defined very long-chain polyunsaturated substrate that can be compared against shorter-chain enoyl-CoAs or saturated enoyl-CoAs. Product formation (conversion of the 2E double bond to the saturated acyl-CoA) can be monitored spectrophotometrically via NADPH oxidation or by LC-MS analysis of the reaction product.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2E,8Z,11Z,14Z,17Z,20Z,23Z)-hexacosaheptaenoyl-CoA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.